Cas no 263155-11-9 (4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid)

4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid 化学的及び物理的性質
名前と識別子
-
- D-glycero-D-galacto-Non-2-enonicacid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy-
- (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
- 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid
- iso-Neu4Ac2en
- (2S,3R,4R)-4-ACETAMIDO-3-HYDROXY-2-((1R,2R)-1,2,3-TRIHYDROXYPROPYL)-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID
- 4-ACETAMIDO-2,6-ANHYDRO-3,4-DIDEOXY-D-GLYCERO-D-GALACTONON-2-ENONIC ACID
- 4-ACETYLAMINO-KDN2EN
- 4-Acetylamino-Kdn2en,iso-Neu4Ac2en
- 263155-11-9
- 4-Acetylamino-2,6-anhydro-3,4-Dideoxy-D-glycero-d-galactonon-2-enonic acid
-
- インチ: InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5?,6-,8?,9-,10?/m1/s1
- InChIKey: OROCJNDGXWMTBX-NZZKMWLNSA-N
- ほほえんだ: OC[C@H]([C@H](C1OC(C(=O)O)=CC(NC(=O)C)C1O)O)O
計算された属性
- せいみつぶんしりょう: 291.09500
- どういたいしつりょう: 291.09541650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 157Ų
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.588
- ゆうかいてん: 189-191°C
- ふってん: 773.428°C at 760 mmHg
- フラッシュポイント: 421.554°C
- 屈折率: 1.613
- PSA: 156.55000
- LogP: -2.67570
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A168160-5mg |
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid |
263155-11-9 | 5mg |
$ 999.00 | 2023-04-19 | ||
TRC | A168160-1mg |
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid |
263155-11-9 | 1mg |
$ 270.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220922-1mg |
4-Acetylamino-Kdn2en, iso-Neu4Ac2en, |
263155-11-9 | 1mg |
¥3610.00 | 2023-09-05 | ||
TRC | A168160-2mg |
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid |
263155-11-9 | 2mg |
$ 511.00 | 2023-04-19 | ||
TRC | A168160-10mg |
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid |
263155-11-9 | 10mg |
$ 1860.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220922-1 mg |
4-Acetylamino-Kdn2en, iso-Neu4Ac2en, |
263155-11-9 | 1mg |
¥3,610.00 | 2023-07-11 |
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid 関連文献
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acidに関する追加情報
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid (CAS No. 263155-11-9): A Key Intermediate in Glycobiology and Drug Development
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid, identified by its CAS number 263155-11-9, is a highly specialized oligosaccharide intermediate that has garnered significant attention in the fields of glycobiology and pharmaceutical research. This compound belongs to a class of glycosides that exhibit remarkable structural complexity and biological functionality, making it a valuable tool for synthetic chemists and biochemists alike.
The molecular structure of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid is characterized by its non-reducing end containing an acetylamino group and a double bond at the C9 position. This unique configuration imparts distinct reactivity and stability, which are crucial for its application in the synthesis of complex glycosidic structures. The presence of both acetylamino and anomeric hydroxyl groups allows for selective modifications, enabling researchers to tailor the compound for specific biological targets.
In recent years, advancements in synthetic methodologies have facilitated the efficient production of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid, making it more accessible for large-scale applications. These developments have been particularly instrumental in the field of drug discovery, where glycosidic compounds play a pivotal role in the design of novel therapeutic agents. The compound’s ability to serve as a precursor for glycopeptides and glycosaminoglycans has opened new avenues for treating a variety of diseases, including cancer, inflammation, and infectious disorders.
One of the most compelling aspects of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid is its potential in modulating cell surface receptors and carbohydrates. These interactions are critical for numerous biological processes, such as cell adhesion, signaling pathways, and immune responses. Researchers have leveraged this compound to develop inhibitors that target specific glycosylation patterns on pathogens or cancer cells. For instance, studies have shown that derivatives of this compound can interfere with the binding of bacterial adhesins to host tissues, offering a promising strategy for combating infections.
The pharmaceutical industry has also explored the use of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid in the development of protease inhibitors. Proteases are enzymes that play a crucial role in various physiological and pathological processes. By inhibiting these enzymes with glycosidic compounds derived from this intermediate, researchers aim to develop treatments for conditions such as Alzheimer’s disease and HIV/AIDS. Preliminary studies have demonstrated that certain derivatives exhibit potent inhibitory activity against key proteases while maintaining high selectivity.
In addition to its therapeutic applications, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid has found utility in biochemical research as a probe for understanding carbohydrate recognition mechanisms. The compound’s unique structure allows scientists to investigate how carbohydrates interact with proteins and other biomolecules. This knowledge is essential for designing vaccines that elicit robust immune responses or developing diagnostic tools that detect carbohydrate-based markers of disease.
The synthesis of complex glycosides often requires multiple steps involving precise regioselective reactions. The availability of high-purity 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid from reliable suppliers has significantly streamlined these processes. Researchers can now focus on optimizing reaction conditions rather than spending extensive time on purification techniques. This efficiency has accelerated the discovery pipeline for novel glycosidic drugs and has fostered collaboration between synthetic chemists and biologists.
The growing interest in glycobiology has also highlighted the importance of standardizing nomenclature and characterization methods for glycosidic compounds like 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic Acid. Organizations such as the International Union of Pure and Applied Chemistry (IUPAC) have developed guidelines to ensure consistency in reporting structures and properties. These efforts are crucial for advancing research by providing a common language among scientists worldwide.
In conclusion, 4-Acetylamino-2,6-anhydro-octonoic acid, with its CAS number 263155–11–9, represents a cornerstone in modern glycobiology and pharmaceutical development. Its unique structural features make it an indispensable intermediate for synthesizing complex glycosides with diverse biological activities. As research continues to uncover new therapeutic applications and refine synthetic methodologies,this compound will undoubtedly remain at the forefront of scientific innovation.
263155-11-9 (4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid) 関連製品
- 475483-21-7((4S,5R,6R)-5-Acetamido-4-amino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid)
- 130525-62-1(Zanamivir amine)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)
- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)
- 1546451-08-4(3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)
- 929973-37-5(2-Chloro-N-{(3,4-Difluorophenyl)CarbamoylMethyl}Acetamide)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 675188-64-4(5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione)



